molecular formula C17H18N6O2S2 B15283789 6-amino-5-[[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl](phenyl)methyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone

6-amino-5-[[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl](phenyl)methyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone

Cat. No.: B15283789
M. Wt: 402.5 g/mol
InChI Key: WDWRQEBJYQOQNI-UHFFFAOYSA-N
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Description

6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, methylsulfanyl, and pyrimidinone groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and phenyl derivatives. Common synthetic routes may involve:

    Nucleophilic Substitution: Introduction of amino groups through nucleophilic substitution reactions.

    Oxidation and Reduction: Adjusting oxidation states of sulfur and nitrogen atoms.

    Condensation Reactions: Forming the pyrimidinone ring through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: Conversion of methylsulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Gene Expression: Affecting gene expression by interacting with transcription factors or DNA.

Comparison with Similar Compounds

Similar Compounds

    6-amino-2-(methylsulfanyl)-4(3H)-pyrimidinone: A simpler analog with similar functional groups.

    4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl derivatives: Compounds with variations in the substituents on the pyrimidine ring.

Uniqueness

6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone is unique due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity may contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H18N6O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

4-amino-5-[(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H18N6O2S2/c1-26-16-20-12(18)10(14(24)22-16)9(8-6-4-3-5-7-8)11-13(19)21-17(27-2)23-15(11)25/h3-7,9H,1-2H3,(H3,18,20,22,24)(H3,19,21,23,25)

InChI Key

WDWRQEBJYQOQNI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=O)N1)C(C2=CC=CC=C2)C3=C(N=C(NC3=O)SC)N)N

Origin of Product

United States

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